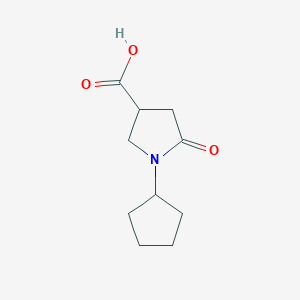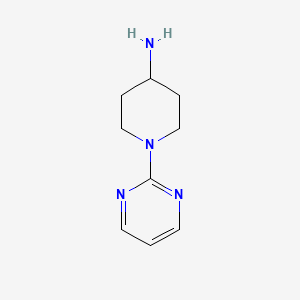
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a complex organic compound with the molecular formula C({12})H({16})N({2})O({2})S(_{4}) This compound features two thiazolidine rings, each containing a sulfur atom, connected by a hexane-1,6-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione typically involves the reaction of adipoyl chloride with thiazolidine-2-thione. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Adipoyl chloride and thiazolidine-2-thione.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Adipoyl chloride is added dropwise to a solution of thiazolidine-2-thione in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazolidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols.
Substitution: The thiazolidine rings can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity is of interest. It may serve as a lead compound in the development of new drugs or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine rings can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanedione: A simpler analog without the thiazolidine rings.
Thiazolidine-2-thione: Contains a single thiazolidine ring.
Adipoyl Chloride: A precursor in the synthesis of the compound.
Uniqueness
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is unique due to its dual thiazolidine rings and hexane-1,6-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQSWINFGXVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406659 |
Source


|
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-83-6 |
Source


|
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)













